

### What is the mechanism of action of Onc112?

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Compound of Interest		
Compound Name:	Onc112	
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An In-depth Technical Guide to the Mechanism of Action of ONC201

A Note on Nomenclature: Initial inquiries regarding "Onc112" have been redirected to "ONC201" based on the context of the query. Onc112 is identified in the scientific literature as a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. In contrast, the request for a technical guide for researchers in drug development, focusing on signaling pathways, strongly indicates an interest in the anti-cancer therapeutic agent ONC201. This document will focus exclusively on ONC201, the founding member of the imipridone class of anti-cancer compounds.

## **Executive Summary**

ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule of the imipridone class with a novel dual mechanism of action that converges on the induction of apoptosis and disruption of key cellular processes in cancer cells. It functions as a bitopic antagonist of the G-protein coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2][3] This dual engagement triggers a cascade of downstream signaling events, including the activation of the integrated stress response (ISR), inactivation of the Akt/ERK pathways, and subsequent upregulation of the TRAIL/DR5 apoptotic pathway.[4][5][6] ONC201 has demonstrated significant therapeutic potential, particularly in H3 K27M-mutant diffuse midline gliomas, owing to its ability to cross the blood-brain barrier.[7][8][9]

# **Core Mechanism of Action: Dual Target Engagement**

The anti-cancer activity of ONC201 is initiated by its interaction with two distinct protein targets:



- Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3.[4][10] This interaction is described as bitopic, involving both orthosteric and allosteric binding sites on the receptor.[11][12] DRD2 is overexpressed in various malignancies, including glioma, where it is implicated in prosurvival signaling.[12][13] Antagonism of DRD2 by ONC201 disrupts these oncogenic signals.[12]
- Mitochondrial ClpP Agonism: ONC201 functions as an allosteric agonist of the mitochondrial
  matrix protease ClpP.[1][14][15] Hyperactivation of ClpP by ONC201 leads to the
  degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation and
  mitochondrial dysfunction, which selectively induces apoptosis in cancer cells.[14][15][16]

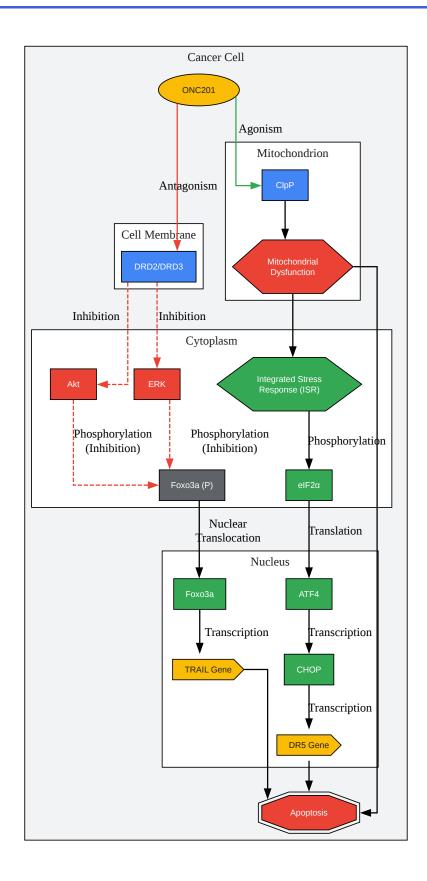
# **Signaling Pathways and Cellular Effects**

The dual engagement of DRD2 and ClpP by ONC201 initiates a coordinated network of anticancer signaling pathways:

- Integrated Stress Response (ISR) Activation: A primary consequence of ONC201 activity is the induction of the ISR.[6][7][17] This involves the phosphorylation of eIF2α and the subsequent upregulation of the transcription factors ATF4 and CHOP.[4][6] CHOP, in turn, upregulates the expression of Death Receptor 5 (DR5).[6][16] In some hematological malignancies, ONC201 can induce an atypical, eIF2α-independent ISR.[16][18]
- Inactivation of Akt and ERK Signaling: ONC201 leads to the dual inactivation of the prosurvival Akt and ERK signaling pathways.[4][5][19] This de-inhibition of the transcription factor Foxo3a allows for its nuclear translocation.[4][19]
- Upregulation of the TRAIL/DR5 Apoptotic Pathway: Nuclear Foxo3a promotes the
  transcription of the TNF-related apoptosis-inducing ligand (TRAIL).[4][8][19] The concurrent
  upregulation of TRAIL and its receptor DR5 (mediated by the ISR) creates a potent, p53independent apoptotic signal in tumor cells.[4][5][8]
- Metabolic and Epigenetic Disruption: In H3 K27M-mutant gliomas, ONC201 has been shown
  to disrupt integrated metabolic and epigenetic pathways.[1][20][21] This includes altering
  tumor cell metabolism and reversing the pathogenic loss of H3K27me3.[1]

Below is a diagram illustrating the core signaling pathways modulated by ONC201.





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Caption: Core signaling pathways modulated by ONC201.



# **Quantitative Data Summary**

The following tables summarize key quantitative data related to the preclinical and clinical evaluation of ONC201.

Table 1: Preclinical Pharmacodynamics

Parameter	Value	Cell/System	Reference
Binding Affinity (Ki) for DRD2/DRD3	3 μΜ	In vitro binding studies	[4]
ONC206 GI50 Range	<78-889 nM	1,088 cancer cell lines (GDSC)	[22]
TR Compound Potency vs. ONC201	60- to 270-fold more potent	Breast cancer cell lines	[15]

Table 2: Clinical Pharmacokinetics & Dosing

Parameter	Value	Population	Reference
Recommended Phase II Dose (RP2D)	625 mg	Adult patients	[4][10]
Dosing Schedule (Recurrent Glioma)	Once weekly or every three weeks	Adult patients	[4][10]
Pediatric Dosing	Scaled by body weight	Pediatric patients	[3][23]
Plasma Cmax (Pediatric)	2.3 μg/mL	Pediatric patients	[3]
Plasma Tmax (Pediatric)	2.1 h	Pediatric patients	[3]
Plasma T1/2 (Pediatric)	8.4 h	Pediatric patients	[3]

Table 3: Clinical Efficacy in H3 K27M-Mutant Diffuse Midline Glioma (Recurrent)



Endpoint	Value	Confidence Interval	Reference
Overall Response Rate (ORR)	20%	95% CI, 10.0%-33.7%	[1][2][7]
Disease Control Rate	40%	95% CI, 26.4%-54.8%	[2][7]
Median Duration of Response	11.2 months	95% CI, 3.8-not reached	[1][2][7]
Median Overall Survival (Non- recurrent at enrollment)	~22 months	N/A	[9]
Progression-Free Survival (PFS) at 6 months	35%	N/A	[2]
Progression-Free Survival (PFS) at 12 months	30%	N/A	[2]

# **Experimental Protocols**

Detailed methodologies for key experiments that have elucidated the mechanism of action of ONC201 are described below.

### **DRD2/DRD3** Receptor Binding and Antagonism Assays

- Objective: To determine the binding affinity and functional antagonism of ONC201 at dopamine receptors.
- Methodology:
  - Radioligand Competition Assays: Membranes from cells overexpressing DRD2 or DRD3
    are incubated with a radiolabeled antagonist (e.g., [³H]methyl-spiperone) in the presence
    of varying concentrations of ONC201. The displacement of the radioligand is measured to
    calculate the inhibitory constant (Ki).[12]



- β-arrestin and cAMP Assays: Functional antagonism is assessed using cell-based reporter assays. Cells expressing DRD2/DRD3 are stimulated with dopamine in the presence of ONC201. The inhibition of dopamine-induced β-arrestin recruitment or changes in cAMP levels are measured to confirm antagonistic activity.[12]
- Schild Analysis: To determine the nature of the antagonism (competitive vs. non-competitive), dopamine dose-response curves are generated in the presence of multiple fixed concentrations of ONC201. A rightward shift in the EC50 with no change in the maximum response indicates competitive antagonism, whereas a depression of the maximum response is indicative of non-competitive antagonism.[11][12]

The workflow for determining DRD2 antagonism is visualized below.



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### Foundational & Exploratory





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